molecular formula C12H8N6S2 B14747425 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 5315-26-4

3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B14747425
CAS No.: 5315-26-4
M. Wt: 300.4 g/mol
InChI Key: MUAWOTQABOKJGJ-UHFFFAOYSA-N
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Description

3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine is a complex heterocyclic compound featuring two triazolopyridine moieties connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine ring . The disulfide bond can be introduced through oxidative coupling of thiol precursors under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The one-pot synthesis method, which is efficient and operationally simple, can be adapted for large-scale production . This method involves the use of readily available starting materials and mild reaction conditions, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: DTT or TCEP are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted triazolopyridine derivatives.

Mechanism of Action

The mechanism of action of 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . The disulfide bond in the compound can undergo redox reactions, which may play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the disulfide bond, which imparts distinct redox properties and potential for reversible covalent interactions. This feature distinguishes it from other triazolopyridine derivatives and enhances its versatility in various applications .

Properties

CAS No.

5315-26-4

Molecular Formula

C12H8N6S2

Molecular Weight

300.4 g/mol

IUPAC Name

3-([1,2,4]triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H8N6S2/c1-3-7-17-9(5-1)13-15-11(17)19-20-12-16-14-10-6-2-4-8-18(10)12/h1-8H

InChI Key

MUAWOTQABOKJGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SSC3=NN=C4N3C=CC=C4

Origin of Product

United States

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